molecular formula C24H28N4O3 B4926566 1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide

1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B4926566
M. Wt: 420.5 g/mol
InChI Key: YSRIMMJKDIPPNO-UHFFFAOYSA-N
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Description

1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a piperidine ring, a pyrazole moiety, and an ethoxy-hydroxyphenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazole group, and the attachment of the ethoxy-hydroxyphenyl moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Group: This step may involve the use of hydrazine derivatives and suitable aldehydes or ketones.

    Attachment of the Ethoxy-Hydroxyphenyl Group: This can be done through etherification and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-methoxy-2-hydroxyphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide
  • 1-[(3-ethoxy-2-methoxyphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide

Uniqueness

1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications compared to similar compounds.

Properties

IUPAC Name

1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-2-31-22-7-3-5-18(23(22)29)15-28-14-4-6-19(16-28)24(30)26-20-10-8-17(9-11-20)21-12-13-25-27-21/h3,5,7-13,19,29H,2,4,6,14-16H2,1H3,(H,25,27)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRIMMJKDIPPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCCC(C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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